molecular formula C9H6F3NO B13082237 3-(3,4,5-Trifluorophenoxy)propanenitrile

3-(3,4,5-Trifluorophenoxy)propanenitrile

Cat. No.: B13082237
M. Wt: 201.14 g/mol
InChI Key: PYBQANVRNMCLTQ-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenoxy)propanenitrile is an organic compound characterized by the presence of a trifluorophenoxy group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenoxy)propanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 3-chloropropanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

3,4,5-Trifluorophenol+3-ChloropropanenitrileThis compound+HCl\text{3,4,5-Trifluorophenol} + \text{3-Chloropropanenitrile} \rightarrow \text{this compound} + \text{HCl} 3,4,5-Trifluorophenol+3-Chloropropanenitrile→this compound+HCl

The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenoxy)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, amines, or other substituted derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

Scientific Research Applications

3-(3,4,5-Trifluorophenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced bioactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenoxy)propanenitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its trifluorophenoxy group. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially leading to improved efficacy in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,5-Trifluorophenoxy)propanenitrile
  • 3-(3,4-Difluorophenoxy)propanenitrile
  • 3-(3,5-Difluorophenoxy)propanenitrile

Comparison

Compared to similar compounds, 3-(3,4,5-Trifluorophenoxy)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can influence the compound’s reactivity, stability, and biological activity. The trifluorophenoxy group provides a balance of electronic effects and steric hindrance, making it a valuable intermediate in various chemical syntheses.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new materials and pharmaceuticals. Further research into its properties and applications will continue to uncover new opportunities for its use in various fields.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

3-(3,4,5-trifluorophenoxy)propanenitrile

InChI

InChI=1S/C9H6F3NO/c10-7-4-6(14-3-1-2-13)5-8(11)9(7)12/h4-5H,1,3H2

InChI Key

PYBQANVRNMCLTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCC#N

Origin of Product

United States

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